6-(3,4-Difluorobenzoyl)-3-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2(3H)-one
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Overview
Description
6-(3,4-Difluorobenzoyl)-3-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2(3H)-one is a synthetic organic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Difluorobenzoyl)-3-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzothiazole Core: Starting with 2-aminothiophenol and reacting it with a suitable carboxylic acid derivative to form the benzothiazole core.
Introduction of Pyridin-4-yl Ethyl Group: This step involves the alkylation of the benzothiazole core with a pyridin-4-yl ethyl halide under basic conditions.
Addition of Difluorobenzoyl Group: The final step is the acylation of the benzothiazole derivative with 3,4-difluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the pyridine moiety.
Reduction: Reduction reactions could target the carbonyl group in the difluorobenzoyl moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, 6-(3,4-Difluorobenzoyl)-3-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2(3H)-one could be investigated as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(3,4-Difluorobenzoyl)-3-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2(3H)-one would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole or 2-mercaptobenzothiazole.
Fluorobenzoyl Compounds: Compounds such as 4-fluorobenzoyl chloride or 3,4-difluorobenzaldehyde.
Pyridine Derivatives: Compounds like 4-pyridinecarboxaldehyde or 4-pyridinemethanol.
Uniqueness
What sets 6-(3,4-Difluorobenzoyl)-3-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2(3H)-one apart is its combination of a benzothiazole core with both a difluorobenzoyl and a pyridin-4-yl ethyl group. This unique structure could confer distinct chemical and biological properties, making it a compound of interest for further research.
Properties
CAS No. |
843652-53-9 |
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Molecular Formula |
C21H14F2N2O2S |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
6-(3,4-difluorobenzoyl)-3-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C21H14F2N2O2S/c22-16-3-1-14(11-17(16)23)20(26)15-2-4-18-19(12-15)28-21(27)25(18)10-7-13-5-8-24-9-6-13/h1-6,8-9,11-12H,7,10H2 |
InChI Key |
OWSNOHRZFGXEDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)C3=CC(=C(C=C3)F)F)SC(=O)N2CCC4=CC=NC=C4 |
Origin of Product |
United States |
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